molecular formula C11H14BrN3O3 B2735646 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone CAS No. 477845-69-5

4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone

Cat. No.: B2735646
CAS No.: 477845-69-5
M. Wt: 316.155
InChI Key: YMSWXZGMTLEYOX-UHFFFAOYSA-N
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Description

4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, morpholine, and oxopropyl groups in its structure suggests that it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the pyridazinone ring.

    Morpholine Substitution: Reaction of the brominated intermediate with morpholine.

    Oxopropylation: Addition of the oxopropyl group to the pyridazinone core.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced pyridazinone derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various substituted pyridazinones and their oxidized or reduced forms.

Scientific Research Applications

4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Research: Studying its effects on biological systems.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone: can be compared with other pyridazinone derivatives, such as:

Uniqueness

The presence of the bromine atom and the morpholine ring in this compound may confer unique reactivity and biological activity compared to its analogs.

Biological Activity

4-bromo-5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a bromine atom, a morpholine ring, and an oxopropyl group, which may contribute to its unique chemical properties and reactivity.

  • Molecular Formula : C11_{11}H14_{14}BrN3_3O3_3
  • Molar Mass : 316.15 g/mol
  • CAS Number : 477845-69-5

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Bromination : Introduction of the bromine atom to the pyridazinone ring.
  • Morpholine Substitution : Reaction of the brominated intermediate with morpholine.
  • Oxopropylation : Addition of the oxopropyl group to the pyridazinone core.

These reactions require careful optimization of conditions such as temperature and solvent selection to maximize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of functional groups such as bromine and morpholine enhances its potential as a pharmacophore in drug design.

Inhibitory Activities

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant inhibitory activities against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. A related study identified several pyridazinone derivatives with varying degrees of MAO-A and MAO-B inhibitory activity, suggesting that modifications in their structure can significantly impact their pharmacological profiles .

Table 1: Inhibitory Potency of Pyridazinone Derivatives

CompoundIC50_{50} (µM)MAO-A InhibitionMAO-B Inhibition
T60.0131.570.013
T30.0394.190.039
T120.15--

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds on healthy cell lines. For instance, T6 demonstrated no significant cytotoxic effects at doses up to 100 µM, while T3 exhibited complete cell death at higher concentrations . This suggests that T6 may be a more suitable candidate for therapeutic applications due to its lower toxicity profile.

Table 2: Cytotoxic Effects on L929 Cells

CompoundIC50_{50} (µM)Cytotoxicity Level
T327.05High
T6>120.6Low

Neurodegenerative Disorders

The selectivity and potency of certain pyridazinones as MAO-B inhibitors make them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease. The ability to selectively inhibit MAO-B while sparing MAO-A could minimize side effects associated with non-selective inhibition .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of pyridazinone derivatives against various cancer cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancers . The cytotoxic effects observed suggest that these compounds could be developed into effective anticancer agents.

Properties

IUPAC Name

4-bromo-5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O3/c1-8(16)7-15-11(17)10(12)9(6-13-15)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSWXZGMTLEYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821681
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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